2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H7N3O2. It features a cyclopropane ring attached to a carboxylic acid group and a 1,2,4-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form a triazole intermediate, which is then cyclized to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the triazole ring under mild conditions.
Major Products Formed:
Oxidation: Formation of triazole carboxylates.
Reduction: Formation of triazole alcohols.
Substitution: Formation of triazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with various proteins, potentially disrupting their normal function .
Comparison with Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring but differ in the position of nitrogen atoms.
Cyclopropane Carboxylic Acids: These compounds share the cyclopropane ring and carboxylic acid group but lack the triazole ring.
Uniqueness: 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-1-3(4)5-7-2-8-9-5/h2-4H,1H2,(H,10,11)(H,7,8,9) |
InChI Key |
XSEMHAHPSXESOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.